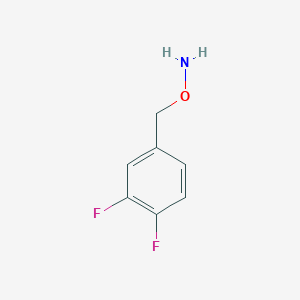

O-(3,4-Difluorobenzyl)hydroxylamine

Description

O-(3,4-Difluorobenzyl)hydroxylamine is a hydroxylamine derivative featuring a benzyl group substituted with two fluorine atoms at the 3- and 4-positions of the aromatic ring. This structural motif confers unique electronic and steric properties, making it valuable in organic synthesis, medicinal chemistry, and materials science. Hydroxylamine derivatives are widely employed as intermediates in reductive amination reactions, nitroxide radical synthesis, and as ligands in coordination chemistry . The fluorine substituents enhance the compound’s lipophilicity and metabolic stability compared to non-fluorinated analogs, which is advantageous in drug design .

Properties

IUPAC Name |

O-[(3,4-difluorophenyl)methyl]hydroxylamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO/c8-6-2-1-5(4-11-10)3-7(6)9/h1-3H,4,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMDMKAAYVUMVCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CON)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(3,4-Difluorobenzyl)hydroxylamine typically involves the reaction of 3,4-difluorobenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate or potassium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol at a temperature range of 50-70°C .

Industrial Production Methods

Industrial production of O-(3,4-Difluorobenzyl)hydroxylamine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

O-(3,4-Difluorobenzyl)hydroxylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso compounds.

Reduction: It can be reduced to form amines.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso compounds.

Reduction: Formation of primary amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : O-(3,4-Difluorobenzyl)hydroxylamine is utilized as a reagent in the synthesis of complex organic molecules, particularly in forming oximes and other nitrogen-containing compounds .

- Coordination Chemistry : It can act as a ligand by forming stable complexes with metal ions, which is significant for various analytical techniques.

Biology

- Enzyme Mechanism Studies : The compound is employed to investigate enzyme mechanisms and biological pathways. It serves as a probe for detecting specific biomolecules due to its ability to interact with molecular targets .

- Potential Antibacterial Agent : Research indicates that hydroxylamine derivatives may have antibacterial properties against drug-resistant bacteria, making them candidates for further development in medicinal chemistry .

Medicine

- Pharmaceutical Intermediates : O-(3,4-Difluorobenzyl)hydroxylamine is used in the development of active pharmaceutical ingredients (APIs) for various therapeutic applications. Its structural modifications can enhance bioactivity and selectivity against specific targets .

- Cancer Therapeutics : Studies have shown that related hydroxylamines can inhibit indoleamine 2,3-dioxygenase-1 (IDO1), a promising target for cancer therapy. This inhibition may restore effective antitumor immune responses .

Industry

- Agrochemicals and Specialty Chemicals : The compound finds applications in the production of agrochemicals and specialty chemicals due to its versatile reactivity and stability under various conditions.

Case Study 1: Antibacterial Activity

A study explored the antibacterial efficacy of hydroxylamine derivatives, including O-(3,4-Difluorobenzyl)hydroxylamine. The results indicated that certain derivatives exhibited moderate lipophilicity, which is optimal for oral absorption and cell membrane permeation. This suggests potential for developing new antibacterial agents targeting Gram-positive bacteria .

Case Study 2: IDO1 Inhibition

Research into IDO1 inhibitors revealed that O-benzylhydroxylamine derivatives showed potent inhibitory effects against IDO1 with nanomolar-level potency. Compounds were tested for selectivity against other heme-containing enzymes (catalase and CYP3A4), demonstrating significant selectivity towards IDO1 while maintaining low toxicity levels .

Mechanism of Action

The mechanism of action of O-(3,4-Difluorobenzyl)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific enzymes, modulating biochemical pathways. The hydroxylamine group can form covalent bonds with active site residues, altering enzyme activity .

Comparison with Similar Compounds

Research Findings and Gaps

- Synthetic Efficiency : Fluorinated benzylhydroxylamines are typically synthesized via nucleophilic substitution or reductive amination, with yields ranging from 80–90% for analogs like 4k and 4j .

- Stability Concerns : Hydroxylamine derivatives are prone to oxidation; fluorination may mitigate this by reducing electron density on the NH-O moiety.

- Unanswered Questions : The metabolic fate and long-term toxicity of O-(3,4-Difluorobenzyl)hydroxylamine remain unstudied, necessitating further preclinical evaluation .

Biological Activity

O-(3,4-Difluorobenzyl)hydroxylamine is a fluorinated organic compound with significant biological activity. This article reviews its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : CHFNO

- Molecular Weight : 159.13 g/mol

- Structure : The compound features a hydroxylamine functional group attached to a benzyl moiety that is substituted with fluorine atoms at the 3 and 4 positions.

O-(3,4-Difluorobenzyl)hydroxylamine interacts with various molecular targets, including enzymes and receptors. Its mechanism primarily involves:

- Enzyme Inhibition : It can act as an inhibitor by forming covalent bonds with active site residues of enzymes, thereby modulating their activity.

- Receptor Interaction : The compound may also influence receptor-mediated pathways, although specific receptors have yet to be extensively characterized.

Biological Applications

- Enzyme Studies : O-(3,4-Difluorobenzyl)hydroxylamine serves as a valuable reagent for studying enzyme mechanisms due to its ability to form stable complexes with metal ions. This property enhances its utility in biochemical assays.

- Antimicrobial Activity : Recent studies have indicated potential antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, derivatives of hydroxylamines have shown promising results in inhibiting strains such as Staphylococcus aureus and Escherichia coli .

- Cancer Research : The compound has been explored for its role in targeting indoleamine 2,3-dioxygenase-1 (IDO1), a significant enzyme in cancer metabolism and immune response modulation. Structure-activity relationship studies suggest that modifications can enhance its inhibitory potency against IDO1 .

Antibacterial Activity

A study evaluated the antibacterial activity of various hydroxylamine derivatives, including O-(3,4-Difluorobenzyl)hydroxylamine. The results are summarized in Table 1 below:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| O-(3,4-Difluorobenzyl)hydroxylamine | Staphylococcus aureus | <60 μg/mL |

| Hydroxylamine derivative 1 | Escherichia coli | <80 μg/mL |

| Hydroxylamine derivative 2 | Pseudomonas aeruginosa | <40 μg/mL |

This table illustrates the compound's effectiveness against various bacterial strains, highlighting its potential as an antibacterial agent.

Mechanistic Insights

Further investigations into the mechanism of action revealed that O-(3,4-Difluorobenzyl)hydroxylamine could stabilize enzyme structures and enhance their catalytic functions. For instance, in studies involving alanine-glyoxylate aminotransferase (AGT), the compound was shown to partially restore activity in mutant forms of the enzyme .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.